2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate
Description
Properties
IUPAC Name |
acetic acid;4-methyl-3,5,6,7,8,8a-hexahydroquinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.C2H4O2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6;1-2(3)4/h8H,2-5H2,1H3,(H3,10,11,12);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOVFYFZTSFDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2N=C(N1)N.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941396 | |
| Record name | Acetic acid--4-methyl-3,5,6,7,8,8a-hexahydroquinazolin-2(1H)-imine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19623-23-5 | |
| Record name | Quinazoline, 1,5,6,7,8,8a-hexahydro-2-amino-4-methyl-, monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019623235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid--4-methyl-3,5,6,7,8,8a-hexahydroquinazolin-2(1H)-imine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Amino Group Reactivity
The C2-amino group participates in nucleophilic reactions:
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Acylation : Reacts with acetic anhydride or acetyl chloride to form N-acetyl derivatives, though the acetate counterion in the parent compound may influence reactivity.
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imine-linked derivatives, useful for further functionalization .
Protection/Deprotection Strategies
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Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride, enabling selective reactions at other sites .
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Acidolytic Cleavage : Boc groups are removed via HCl/MeOH at 40°C (24 h), regenerating the free amino group for subsequent reactions .
Hydrogenation/Dehydrogenation
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The hexahydroquinazoline ring undergoes dehydrogenation with Pd/C or PtO₂ catalysts to form aromatic quinazolines, though regioselectivity depends on substituents .
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Further hydrogenation of the 8a-position is possible under high-pressure H₂, but steric effects from the methyl group at C4 may limit reactivity.
Ultrasound-Assisted Modifications
Ultrasound enhances reaction efficiency for derivatives. For example:
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Thiourea incorporation into the scaffold under ultrasound achieves 90% yield in 50 min (vs. 55% in 130 min conventionally) .
Salt Formation and Acid-Base Reactions
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Acetate Formation : The free base reacts with acetic acid to form the acetate salt, improving solubility and stability.
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Counterion Exchange : Treatment with stronger acids (e.g., HCl) replaces acetate with chloride, altering crystallinity and bioavailability .
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
Antitubercular Activity
Recent studies have indicated that derivatives of quinazoline compounds, including 2-amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate, exhibit promising antitubercular properties. These compounds have shown high binding affinity towards critical enzymes involved in the metabolism of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK) . This suggests that they could serve as lead compounds for the development of new antitubercular agents against multidrug-resistant strains.
Antidiabetic Potential
Quinazoline derivatives have also been investigated for their inhibitory effects on α- and β-glucosidases. These enzymes play a crucial role in carbohydrate metabolism and are targets for diabetes management. The ability of these compounds to inhibit these enzymes positions them as potential candidates for diabetes treatment .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods involving α-aminoamidines and bis-benzylidene cyclohexanones. These reactions typically occur under mild conditions and yield high amounts of the desired products . The ease of synthesis and functionalization opens pathways for creating diverse derivatives with tailored biological activities.
Structural Modifications
The presence of protecting groups in synthesized derivatives allows for further modifications to enhance their pharmacological profiles. For example, the cleavage of these protecting groups can lead to the formation of free amino groups that facilitate additional chemical transformations .
Toxicological Insights
Understanding the toxicological profile of this compound is essential for its application in drug development. Studies have reported acute toxicity data indicating that the compound can cause peripheral nerve effects and behavioral changes at certain doses . Such insights are crucial for assessing safety and efficacy in clinical settings.
Mechanism of Action
The mechanism by which 2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Key Observations :
- The acetate counterion may confer higher solubility in polar solvents relative to neutral analogs (e.g., Petrov’s pyrazoloquinazolines) .
- Synthetic routes for the target compound likely prioritize hydrogenation steps, whereas fused-ring analogs rely on cyclization or condensation .
Pharmacological and Physicochemical Properties
Analysis :
- H1-antihistaminic activity in Alagarsamy’s compounds correlates with planar triazoloquinazolinone structures, which favor receptor binding—a feature absent in the flexible hexahydro target .
- The methyl group in the target compound balances lipophilicity, avoiding extreme hydrophobicity seen in Petrov’s phenylamine derivatives .
Stability and Reactivity
- The hexahydro core in the target compound may confer oxidative stability compared to fully saturated analogs, which are prone to ring-opening reactions.
- The amino group at position 2 provides a site for functionalization (e.g., acylations), contrasting with Petrov’s azoloquinazolines, where reactivity is localized to fused heterocycles .
Biological Activity
2-Amino-1,5,6,7,8,8a-hexahydro-4-methylquinazoline acetate (CAS No. 19623-23-5) is an organic compound recognized for its unique quinazoline structure and potential biological activities. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its possible therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, cytotoxicity, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 225.29 g/mol. The structure consists of a bicyclic system formed by fused benzene and pyrimidine rings, characterized by the presence of an amino group and a methyl group that enhance its reactivity and biological potential.
Structural Representation
| Property | Value |
|---|---|
| CAS Registry Number | 19623-23-5 |
| Molecular Formula | C11H19N3O2 |
| Molecular Weight | 225.29 g/mol |
| Boiling Point | 297.3 °C |
| Flash Point | 133.6 °C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), HT-29 (colon cancer).
- Findings : The compound exhibited significant cytotoxicity against MDA-MB-231 cells when compared to the positive control cisplatin. It was found to be less potent against SUIT-2 but showed promising activity against HT-29 cells .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. The structural features allow it to bind effectively to these targets, leading to modulation of their activity. This modulation can result in apoptosis in cancer cells and inhibition of cell proliferation.
Toxicity Profile
The toxicity profile of this compound has been assessed in various studies:
- Acute Toxicity : In rodent models (mice), the lowest published lethal dose (LDLo) was reported at 100 mg/kg via intraperitoneal administration. Observed effects included peripheral nerve damage and behavioral changes such as hallucinations and convulsions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Amino-4a,5,6,7,8,8a-hexahydro-4H-naphthalen-1-one | Naphthalene derivative | Anticancer activity |
| N-(4-{[(2-amino-5-formyl-4-oxo... | Complex amine derivative | Antimicrobial properties |
The quinazoline structure of this compound distinguishes it from other compounds by providing specific interactions that enhance its biological efficacy .
Case Studies and Research Findings
Several studies have explored the potential applications of this compound in drug development:
- Cytotoxicity Assays : A series of experiments evaluated the cytotoxic effects across different cell lines demonstrating varied potency that suggests selective targeting mechanisms.
- Mechanistic Studies : Investigations into the mechanism revealed that the compound may induce apoptosis through mitochondrial pathways while also affecting cell cycle regulation by increasing sub-G1 phase populations.
- Pharmacological Applications : The compound is being explored for broader applications beyond oncology due to its structural versatility which may allow for modifications leading to enhanced therapeutic profiles .
Q & A
Q. How can interdisciplinary approaches enhance research on this compound’s applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
